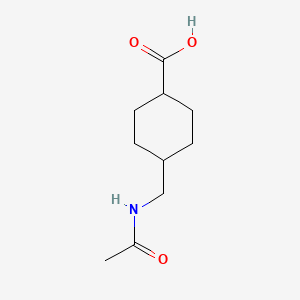

TRANS-4-(ACETAMIDOMETHYL)CYCLOHEXANECARBOXYLIC ACID

Description

Properties

IUPAC Name |

4-(acetamidomethyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-7(12)11-6-8-2-4-9(5-3-8)10(13)14/h8-9H,2-6H2,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFYATEIGOYKKKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30146687 | |

| Record name | 4-((Acetylamino)methyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30146687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10473-24-2, 20704-65-8 | |

| Record name | 4-[(Acetylamino)methyl]cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10473-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-((Acetylamino)methyl)cyclohexanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010473242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-4-(N-Acetylaminomethyl)-1-cyclohexanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020704658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-((Acetylamino)methyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30146687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(acetylamino)methyl]cyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.865 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CIS-4-(N-ACETYLAMINOMETHYL)-1-CYCLOHEXANECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K9BQX3B2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TRANS-4-(ACETAMIDOMETHYL)CYCLOHEXANECARBOXYLIC ACID typically involves the reaction of cyclohexanecarboxylic acid with acetamidomethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

TRANS-4-(ACETAMIDOMETHYL)CYCLOHEXANECARBOXYLIC ACID undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the acetamidomethyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted cyclohexanecarboxylic acid derivatives.

Scientific Research Applications

Based on the search results, here's what is available regarding the applications of trans-4-(aminomethyl)cyclohexanecarboxylic acid (T-AMCHA), also known as tranexamic acid:

General Information

- T-AMCHA is a synthetic derivative of lysine and functions as an antifibrinolytic agent . It works by blocking the lysine-binding sites (LBS) in plasminogen .

Medical Applications

- Antifibrinolytic Agent : T-AMCHA is used to inhibit fibrinolysis . The approved indications for tranexamic acid vary by country, with some having limited uses (e.g., the US) and others with broader applications (e.g., Japan and the UK) .

- Surgery : Tranexamic acid is used in various surgeries to reduce bleeding, including cardiac, orthopedic, spinal, cranial, and hepatic surgeries .

- Barrier Recovery and Epidermal Hyperplasia : T-AMCHA accelerates barrier recovery and prevents epidermal hyperplasia induced by repeated injury . It accelerates barrier repair after injuries caused by tape stripping, acetone treatment, or detergent (SDS) treatment .

- Proteolytic Activity : T-AMCHA inhibits plasmin, a serine protease, which accelerates barrier recovery and inhibits epidermal hyperplasia by decreasing the extent of epidermal injury .

Dosage

- For local fibrinolysis, the recommended dosage is 500 mg to 1 g administered intravenously three times daily, or 1 to 1.5 g orally two to three times daily .

- For general fibrinolysis, a single dose of 1 g or 10 mg/kg administered by slow intravenous injection is recommended .

Available Forms

Synonyms

Mechanism of Action

The primary mechanism of action of TRANS-4-(ACETAMIDOMETHYL)CYCLOHEXANECARBOXYLIC ACID involves the inhibition of plasmin-induced fibrinolysis. This compound acts as a lysine analogue, binding to the lysine binding sites on plasminogen, thereby preventing its conversion to plasmin and subsequent degradation of fibrin clots . This mechanism is crucial in its application as an antifibrinolytic agent in medical treatments .

Comparison with Similar Compounds

Hydroxymethyl Derivative

- Compound : TRANS-4-(HYDROXYMETHYL)CYCLOHEXANECARBOXYLIC ACID (CAS 66185-74-8)

- Key Properties :

- Molecular Weight: 158.2

- Melting Point: 141°C

- Predicted pKa: 4.83

- Boiling Point: 316.6°C (predicted)

- Comparison: The hydroxymethyl group enhances polarity and water solubility compared to the acetamidomethyl analog.

Aminomethyl Derivative

- Compound : TRANEXAMIC ACID (CAS 1197-18-8)

- Key Properties: Molecular Weight: 157.21 Application: Antifibrinolytic drug (inhibits plasminogen activation).

- Comparison: The primary aminomethyl group increases basicity (lower pKa for the amine) relative to the acetamidomethyl group. This difference underpins TRANEXAMIC ACID’s medical utility, whereas the acetamidomethyl derivative may serve as a synthetic precursor or protective intermediate .

Aromatic Substituents

3-Chlorobenzoyl Derivative (CAS 736136-16-6):

- The acetamidomethyl group, in contrast, offers hydrogen-bond donor/acceptor sites for molecular recognition .

Alkyl Substituents

Isopropyl Derivative (Hexahydrocumic Acid):

n-Pentyl Derivative :

Physicochemical and Functional Comparison

Research Findings and Implications

- Hydrogen-Bonding Capacity : The acetamidomethyl group’s amide functionality enables stronger intermolecular interactions than alkyl or aryl substituents, suggesting utility in crystal engineering or biomolecular binding .

- Thermal Stability : Aromatic substituents (e.g., chlorobenzoyl) confer higher melting points than alkyl or polar groups, as seen in 4-(4-Chlorophenyl)cyclohexanecarboxylic acid (252–254°C vs. 141°C for hydroxymethyl) .

- Biological Activity: TRANEXAMIC ACID’s aminomethyl group directly contributes to its pharmacological action, whereas the acetamidomethyl analog may require enzymatic cleavage (e.g., amide hydrolysis) for bioactivation .

Biological Activity

TRANS-4-(ACETAMIDOMETHYL)CYCLOHEXANECARBOXYLIC ACID, also known as T-AMCHA, is a synthetic derivative of lysine that has garnered attention for its various biological activities, particularly in the fields of hemostasis and dermatology. This compound exhibits antifibrinolytic properties, making it a candidate for therapeutic applications in conditions that require modulation of blood clotting and skin barrier recovery.

Antifibrinolytic Properties

T-AMCHA functions primarily as an antifibrinolytic agent by inhibiting the activity of plasmin, a serine protease involved in the breakdown of fibrin in blood clots. The compound competes with lysine for binding sites on plasminogen, thereby preventing its activation to plasmin and subsequently inhibiting fibrinolysis. This mechanism is crucial in clinical settings such as surgery, where controlling bleeding is vital.

- Inhibition of Plasmin : T-AMCHA binds to lysine-binding sites on plasminogen.

- Reduction of Fibrin Degradation : By blocking plasmin activation, T-AMCHA stabilizes clots.

Case Studies and Research Findings

- Hemostatic Activity : In a study assessing the hemostatic effects of various amide derivatives, T-AMCHA demonstrated significant reductions in prothrombin time (PT) and thrombin time (TT) compared to control groups. Specifically, it was noted that at concentrations of 25 mg/L and above, T-AMCHA effectively reduced PT and TT values, indicating enhanced clot formation capabilities .

- Dermatological Applications : A clinical trial involving Thai adults with melasma showed that a formulation containing T-AMCHA significantly improved skin pigmentation compared to a control emulsion. The study reported statistically significant reductions in relative melanin values (RMV) after 6 weeks of treatment . The results suggested that T-AMCHA could serve as an effective topical agent for hyperpigmentation disorders.

- Barrier Recovery : Research indicated that T-AMCHA accelerates skin barrier recovery following epidermal injury. In experiments with hairless mice, topical application of T-AMCHA significantly reduced epidermal hyperplasia induced by repeated skin injuries. The compound's ability to inhibit proteolytic activity contributed to faster recovery times .

Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antifibrinolytic | Inhibits plasminogen activation | |

| Skin barrier recovery | Reduces proteolytic activity | |

| Treatment for melasma | Reduces melanin production |

Safety and Toxicity

The safety profile of T-AMCHA has been evaluated in various studies. It exhibited no significant cytotoxic effects on cultured cells or genotoxicity in assays conducted on peripheral blood cell lines. Adverse events reported during clinical trials were minimal and comparable to control treatments, indicating a favorable safety margin for therapeutic use .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare TRANS-4-(ACETAMIDOMETHYL)CYCLOHEXANECARBOXYLIC ACID, and how can reaction conditions be optimized?

- The compound is likely synthesized via acetylation of the primary amine in trans-4-(aminomethyl)cyclohexanecarboxylic acid (Tranexamic Acid). A typical method involves reacting the amine with acetic anhydride or acetyl chloride under controlled pH (e.g., in aqueous ammonia or pyridine) to prevent over-acetylation. Purification via liquid-liquid extraction (e.g., ether/water) followed by distillation or recrystallization ensures high purity . Optimization focuses on stoichiometry, temperature (0–25°C), and catalyst use (e.g., DMAP) to improve yield (>75%) .

Q. Which spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?

- 1H/13C NMR confirms the trans-configuration: axial protons on the cyclohexane ring show distinct coupling constants (J = 10–12 Hz for trans-diaxial protons). The acetamidomethyl group is identified via amide proton signals (δ 6.5–8.0 ppm) and carbonyl carbon (δ ~170 ppm). IR spectroscopy verifies the carboxylic acid (broad O-H stretch ~2500–3000 cm⁻¹) and amide (C=O stretch ~1650 cm⁻¹) functionalities. X-ray crystallography resolves absolute stereochemistry .

Q. How can HPLC be validated for quantifying this compound in reaction mixtures?

- Use a C18 column with a mobile phase of acetonitrile/water (acidified with 0.1% TFA) for separation. Calibration curves (1–100 µg/mL) establish linearity (R² > 0.99). Validate precision (RSD < 2%), accuracy (spiked recovery 95–105%), and limit of detection (LOD < 0.5 µg/mL). UV detection at 210–220 nm targets the carboxylic acid and amide chromophores .

Advanced Research Questions

Q. What computational methods predict the solubility and lipophilicity (logP) of this compound, and how do they compare to experimental data?

- Molecular dynamics simulations (e.g., COSMO-RS) model solubility in solvents like water, DMSO, and ethanol. DFT calculations (B3LYP/6-31G*) estimate logP by partitioning coefficients between octanol/water. Experimental logP is determined via shake-flask HPLC, revealing how the acetamidomethyl group increases lipophilicity compared to the aminomethyl analogue (ΔlogP ~0.5–1.0) .

Q. How does stereochemical purity impact the biological activity of this compound, and what chiral resolution methods are effective?

- The trans-configuration is critical for binding to plasminogen (a fibrinolytic target). Enantiomeric impurities (>2%) reduce efficacy. Chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution (lipases) separates diastereomers. Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) achieves >98% enantiomeric excess .

Q. What metabolic pathways degrade this compound in vivo, and how can stability be enhanced?

- In liver microsomes, the acetamidomethyl group undergoes hydrolysis via esterases or cytochrome P450 enzymes, yielding the aminomethyl metabolite. Stability studies (37°C, pH 7.4) show a half-life of ~2–4 hours. Co-administration of esterase inhibitors (e.g., bis-p-nitrophenyl phosphate) or structural modification (e.g., fluorination of the methyl group) slows degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.